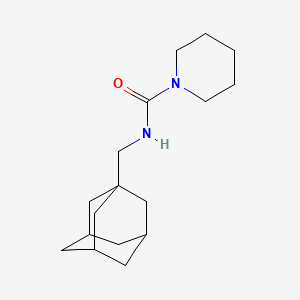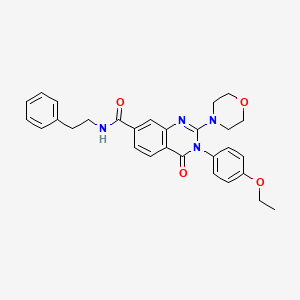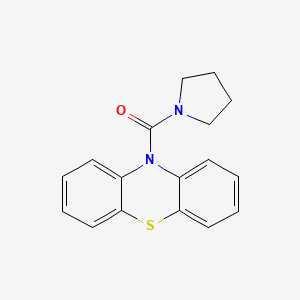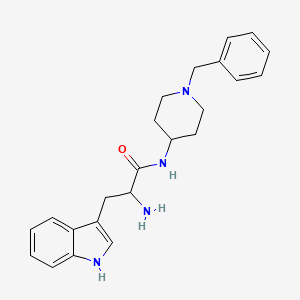![molecular formula C20H20N2O4 B2716807 N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 955662-75-6](/img/structure/B2716807.png)
N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that falls under the class of 1,2,3,4-tetrahydroisoquinolines (THIQ). THIQs are a large group of natural products and synthetic compounds that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This compound is not intended for human or veterinary use and is for research use only.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the retrieved papers, THIQs in general are known to undergo various chemical reactions. For instance, a simple and efficient one-pot synthesis of novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives were synthesized using a multicomponent reaction .科学的研究の応用
Multicomponent Synthesis
A multicomponent reaction involving tetrahydroisoquinoline and other components has been described for synthesizing diverse carboxamides, highlighting a method for expanding chemical libraries potentially applicable to various research fields, including medicinal chemistry. This approach underscores the synthetic versatility of tetrahydroisoquinoline derivatives for generating complex molecules (Ghosh et al., 2019).
Antipsychotic Agent Development
Investigations into heterocyclic carboxamides, including tetrahydroisoquinoline analogs, have revealed their potential as antipsychotic agents through in vitro binding studies and in vivo evaluations. This research domain exemplifies the therapeutic implications of modifying the tetrahydroisoquinoline scaffold for enhanced receptor affinity and selectivity (Norman et al., 1996).
Carboxamides in Cancer Research
Carboxamide derivatives of tetrahydroisoquinoline have shown significant cytotoxic activity against cancer cell lines, indicating their potential in cancer chemotherapy. The structure-activity relationship studies of these compounds provide insights into optimizing pharmacological profiles for anticancer efficacy (Bu et al., 2001).
Glycine Site Antagonists on NMDA Receptors
Tetrahydroquinoline derivatives have been evaluated as antagonists of the glycine site on NMDA receptors, offering a novel approach to modulating neurotransmitter systems for potential therapeutic applications in neurological disorders. This research avenue illustrates the neuropharmacological relevance of tetrahydroisoquinoline-based compounds (Carling et al., 1992).
PET Radiotracer Development
The design of arylamide hybrids of tetrahydroisoquinoline for σ2 receptor ligand development underscores the utility of this chemical framework in creating diagnostic tools for tumor imaging via positron emission tomography (PET), highlighting the intersection of chemistry and medical imaging technologies (Abate et al., 2011).
特性
IUPAC Name |
N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-2-19(23)22-8-7-13-3-5-16(9-15(13)11-22)21-20(24)14-4-6-17-18(10-14)26-12-25-17/h3-6,9-10H,2,7-8,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODPSSIXYGGAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2716725.png)
![2,4,7-Trimethyl-6-(2-phenylmethoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2716726.png)
![2-({6-[2-(cyclopropylamino)-2-oxoethyl]-2-phenylpyrimidin-4-yl}oxy)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2716728.png)
![9-(4-ethoxyphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2716729.png)
![7-chloro-N-(2-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2716730.png)




![N-(3-chloro-4-methylphenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2716740.png)
![3-(4-formyl-2-methoxyphenoxy)-N-[2-methyl-2-(1H-pyrazol-1-yl)propyl]propanamide](/img/structure/B2716742.png)

![4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B2716745.png)
